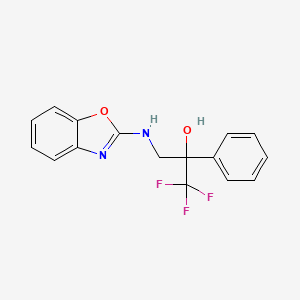
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3 as a catalyst in an aerobic oxidation reaction . The reaction is carried out in toluene at 110°C for 24 hours, yielding the desired benzoxazole derivative with high efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact . For example, the use of magnetic solid acid nanocatalysts has been shown to be effective in synthesizing benzoxazole derivatives with high yields .
化学反応の分析
Types of Reactions
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: FeCl3 in toluene at 110°C for 24 hours.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Pharmaceuticals: Benzoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by targeting key proteins involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-[3-(Benzoxazol-2-ylamino)phenyl]-3-(2,4-difluorophenyl)urea: This compound is similar in structure and has shown significant cytotoxicity against cancer cell lines.
2-Substituted-1,3-benzoxazoles: These compounds share the benzoxazole core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its potential as a versatile compound in various scientific research applications .
特性
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)15(22,11-6-2-1-3-7-11)10-20-14-21-12-8-4-5-9-13(12)23-14/h1-9,22H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGKWBBMMWJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC3=CC=CC=C3O2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














